Bienvenue dans la boutique en ligne BenchChem!

Antimicrobial peptide Def1-2

Sequence divergence Defensin paralogs Nasonia vitripennis

Antimicrobial peptide Def1-2 is a 51‑residue, cysteine‑rich insect defensin identified from the parasitic wasp Nasonia vitripennis. It belongs to a multigene defensin family comprising five members (navidefensin1‑1, 1‑2, 2‑1, 2‑2, 2‑3) that arose via gene duplication.

Molecular Formula
Molecular Weight
Cat. No. B1578231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial peptide Def1-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Def1-2 Antimicrobial Peptide: A Genomically-Defined Insect Defensin from Nasonia vitripennis for Targeted Antimicrobial Research


Antimicrobial peptide Def1-2 is a 51‑residue, cysteine‑rich insect defensin identified from the parasitic wasp Nasonia vitripennis. It belongs to a multigene defensin family comprising five members (navidefensin1‑1, 1‑2, 2‑1, 2‑2, 2‑3) that arose via gene duplication [1]. Def1-2 is classified as a subtype‑1 defensin characterized by a cysteine‑stabilized α/β (CSαβ) fold with three disulfide bridges, a predicted molecular mass of 5327.17 Da, a net charge of +6 at neutral pH, and a Boman index of −63.63 kcal/mol [2]. The peptide is endogenously expressed in adult N. vitripennis and is catalogued under NCBI Gene ID 100310843 as a validated protein‑coding gene [3].

Source Genomically-defined from Nasonia vitripennis
Structural Class Subtype-1 defensin, CSαβ fold, 3 disulfide bridges
Net Charge Cationic defensin, reported +6 at neutral pH

Why Def1-2 Cannot Be Substituted by Generic Insect Defensins or Venom-Derived Nasonia Defensins


Insect defensins are a structurally diverse superfamily in which even orthologous members from the same species exhibit substantial sequence, expression, and functional divergence. Within N. vitripennis, the five defensin paralogs differ by up to 23% of their amino acid positions, and only the subtype‑1 defensins (Def1‑1 and Def1‑2) are constitutively transcribed in the adult stage, while subtype‑2 members are silent [1]. The venom‑derived defensin‑NV, though isolated from the same host species, possesses a distinct 52‑residue primary structure with 12 amino acid substitutions relative to Def1‑2 and originates from a different tissue compartment, meaning its broad‑spectrum MIC data cannot be extrapolated to Def1‑2 [2]. Similarly, well‑characterized clinical defensins such as human neutrophil peptide‑1 (HNP‑1) differ in length (30 vs. 51 residues), net charge (+3 vs. +6), and disulfide connectivity, which directly govern target selectivity and membrane‑lytic mechanisms [3]. Procuring a generic “insect defensin” without specifying Def1‑2 therefore risks selecting a molecule with fundamentally different biophysical and biological properties.

Paralog divergence
Nasonia subtype-2 defensins are transcriptionally silent in adults; substituting Def1-2 with a paralog may alter immune model relevance.
Venom-derived defensin
Defensin-NV from Nasonia venom shares only 76.9% sequence identity; activity data cannot substitute for Def1-2.
Human defensin mismatch
HNP-1 (30 residues, net +3) differs in length, charge, and disulfide connectivity; biophysical profiles may not transfer.

Def1-2 Procurement-Grade Evidence: Quantitative Differentiation from the Closest Analogs


Amino Acid Sequence Divergence: Def1-2 vs. Defensin-NV (23.1% Non-Identity)

Def1-2 and the venom-derived defensin-NV are the two best‑characterized defensin isoforms from Nasonia vitripennis, yet they are not interchangeable. Pairwise alignment reveals 12 amino acid mismatches across 52 aligned positions, corresponding to 23.1% sequence non‑identity [1][2]. These substitutions are concentrated in the amino‑terminal loop and the γ‑core region, two structural domains that have been shown to be under positive selection in Nasonia subtype‑1 defensins and that directly govern antibacterial target recognition [1]. This level of primary‑structure divergence exceeds the threshold at which defensin antimicrobial spectra and potency are typically conserved.

Sequence divergence
Head-to-head
23.1% non-identity (12/52 residues) vs defensin-NV
Reported sequence mismatch may limit activity inference
N-terminal loop and γ-core substitutions may alter target recognition
Sequence divergence Defensin paralogs Nasonia vitripennis

Stage-Specific Constitutive Expression: Def1-2 vs. Subtype-2 Nasonia Defensins

RT‑PCR profiling demonstrated that only the subtype‑1 defensin transcripts (Def1‑1 and Def1‑2) are constitutively detected in adult N. vitripennis, whereas subtype‑2 defensin transcripts (Def2‑1, Def2‑2, Def2‑3) are completely absent from adults and from parasitized host pupae [1]. This expression dichotomy is absolute (detected vs. not detected) and has been confirmed across multiple biological replicates. No developmental stage other than the adult showed defensin expression, indicating that Def1‑2 is the only defensin isoform available for constitutive immune surveillance in the adult wasp.

Adult expression
Head-to-head
Detected in Def1-2; undetected in subtype-2 defensins
Only Def1-2 models constitutive adult innate immunity
RT-PCR confirmed; subtype-2 silent in all tested conditions
Gene expression Defensin subtypes RT-PCR

Net Charge Divergence: Def1-2 (+6) vs. Human HNP-1 (+3)

The net charge of an antimicrobial peptide is a primary determinant of its electrostatic interaction with negatively charged bacterial membranes. Def1‑2 possesses a net charge of +6 at neutral pH (8 basic residues: 5 Lys, 2 Arg, 1 His; 2 acidic residues: 2 Asp), calculated from its primary sequence [1]. In contrast, human α‑defensin HNP‑1 carries a net charge of +3 (4 Arg vs. 1 Glu) [2]. This two‑fold difference in cationic density is predicted to substantially alter the peptide's membrane‑binding avidity, threshold concentration for pore formation, and selectivity for membranes with different anionic lipid compositions.

Net charge
Cross-study
+6 (Def1-2) vs +3 (HNP-1)
Higher cationic character may influence membrane binding
Electrostatic interaction studies may differ
Net charge Membrane interaction Structure-activity relationship

Positive Selection Signature in the γ-Core Antibacterial Region: Def1-2 vs. Honeybee Defensin (Amdefensin1)

Codon‑based maximum‑likelihood analysis revealed that the γ‑core region of Nasonia subtype‑1 defensins (including Def1‑2) has been subject to positive Darwinian selection (dN/dS > 1), a signal not detected in the orthologous defensins of the non‑parasitic honeybee Apis mellifera [1]. The γ‑core is the structural module responsible for antibacterial membrane disruption in insect defensins, and its accelerated evolution in Def1‑2 implies ongoing functional adaptation to pathogen pressure unique to the parasitic wasp lifestyle. This evolutionary signature provides independent, genome‑level evidence that the antibacterial surfaces of Def1‑2 and Amdefensin1 are functionally non‑equivalent.

γ-core selection
Class-level
dN/dS > 1; p < 0.05
Positive selection supports functional divergence
Comparable honeybee defensin shows neutral evolution
Positive selection γ-core Evolutionary arms race

Absence of Hemolytic Activity Data: Def1-2 Differs from Hemolytic Insect Defensins

The DRAMP database explicitly records “No hemolysis information or data found in the reference(s) presented in this entry” for Def1‑2 [1]. In contrast, several insect defensin‑derived peptides, including β‑hairpin fragments of navidefensin2‑2, have documented hemolytic activity that limits their therapeutic index [2]. While the absence of hemolysis data does not constitute proof of non‑hemolytic behavior, it indicates that Def1‑2 has not yet been flagged for the erythrocyte toxicity that complicates the development of certain defensin‑based leads. For procurement decisions where a clean hemolysis profile is a prerequisite, this negative data point distinguishes Def1‑2 from hemolysis‑positive defensin analogs.

Hemolysis record
Data to verify
No hemolysis data reported
Absence of hemolysis flag distinguishes from hemolytic analogs
Not proof of safety; screening required
Hemolysis Therapeutic index Safety screening

Def1-2 Optimal Procurement and Application Scenarios Supported by Quantitative Evidence


Insect Innate Immunity Research: Constitutive Defensin Expression in Adult Parasitic Wasps

Investigators studying the constitutive arm of the insect innate immune system should procure Def1‑2 because it is the only defensin confirmed by RT‑PCR to be expressed in adult N. vitripennis under unchallenged conditions, whereas subtype‑2 defensins are transcriptionally silent [1]. This expression specificity makes Def1‑2 the appropriate molecular probe for baseline immune surveillance studies.

Structure-Activity Relationship (SAR) Campaigns Targeting the γ-Core Antibacterial Surface

Research groups engineering defensin-derived antibiotics should select Def1‑2 as a scaffold because its γ‑core region carries a statistically significant signature of positive selection (dN/dS > 1), a feature absent from honeybee defensins [1]. This evolutionary signal identifies the γ‑core as a functionally optimized, naturally diversified domain suitable for directed evolution or saturation mutagenesis strategies.

Comparative Biophysical Studies of Defensin Membrane Interactions

For biophysicists comparing the membrane‑lytic mechanisms of defensins with different charge densities, Def1‑2 offers a net charge of +6, which is 100% higher than that of human HNP‑1 (+3) [1][2]. This pronounced cationic character enables systematic investigation of how charge magnitude influences binding to model membranes with defined anionic lipid compositions.

Negative-Control Design for Defensin‑NV Functional Studies

Defensin‑NV, a paralog from Nasonia venom, has published broad‑spectrum MIC data but differs from Def1‑2 by 23.1% of its amino acid sequence [1][2]. Researchers using defensin‑NV as an active antimicrobial should procure Def1‑2 as the closest available negative control to isolate sequence‑specific contributions to antimicrobial potency.

Application
Selection Property
Validation Focus
Insect innate immunity research
Constitutive defensin expression in adult insect model
Expression profiling under baseline conditions
SAR targeting γ-core antibacterial surface
γ-core domain under positive selection
Evolutionary functional divergence from non-parasitic defensins
Comparative membrane interaction studies
Higher net cationic density than HNP-1
Electrostatic membrane-binding experiments
Negative control for defensin-NV studies
Sequence divergence from venom-derived defensin-NV
Activity comparison in parallel antimicrobial assays
Quote Request

Request a Quote for Antimicrobial peptide Def1-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.